4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide
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Overview
Description
4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-methylpyrazole with a suitable pyridine derivative under acidic or basic conditions. The reaction may proceed through an addition-elimination mechanism, where the pyrazolic nitrogen attacks the carbonyl group of the pyridine derivative, leading to the formation of the fused ring structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclocondensation process. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .
Scientific Research Applications
4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it has been shown to inhibit enzymes involved in cell cycle regulation, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.
Imidazo[4,5-b]pyridine: Contains an imidazole ring fused to a pyridine ring.
Uniqueness
4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific ring structure and the presence of a methyl group at the 4-position. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-methylpyrazolo[1,5-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-2-4-12-8(6)7(5-11-12)9(10)13/h2-5H,1H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNYZQHGXJCBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=C(C=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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